N-Methyl-3-(piperidin-4-YL)benzamide
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Overview
Description
N-Methyl-3-(piperidin-4-YL)benzamide is a chemical compound with the molecular formula C13H18N2O It is a benzamide derivative that contains a piperidine ring, which is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
N-Methyl-3-piperidin-4-ylbenzamide is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects . .
Mode of Action
Piperidine derivatives are known to interact with various targets to exert their effects . For instance, some piperidine derivatives can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Biochemical Pathways
For example, some piperidine derivatives can induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Result of Action
Piperidine derivatives are known to have a wide range of effects, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(piperidin-4-YL)benzamide typically involves the reaction of 3-piperidin-4-ylbenzoic acid with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-piperidin-4-ylbenzoic acid and methylamine.
Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to enhance yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(piperidin-4-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-Methyl-3-piperidin-4-ylbenzoic acid.
Reduction: Formation of N-Methyl-3-piperidin-4-ylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-Methyl-3-(piperidin-4-YL)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
N-Methyl-3-(piperidin-4-YL)benzamide can be compared with other benzamide derivatives and piperidine-containing compounds. Some similar compounds include:
N-Methyl-3-piperidin-4-ylbenzoic acid: Similar structure but with a carboxylic acid group.
N-Methyl-3-piperidin-4-ylbenzylamine: Similar structure but with an amine group.
Piperidine: The core structure without the benzamide moiety.
Uniqueness
This compound is unique due to its specific combination of a benzamide moiety and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-methyl-3-piperidin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-13(16)12-4-2-3-11(9-12)10-5-7-15-8-6-10/h2-4,9-10,15H,5-8H2,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFOXUXXHLPLOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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